

# Tredaptive (Niacin/Laropiprant): Clinical Trial Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tredaptive |           |
| Cat. No.:            | B1245522   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tredaptive was a combination therapy product containing extended-release nicotinic acid (niacin) and laropiprant. It was developed to manage dyslipidemia by concurrently raising high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol and triglycerides. Niacin has long been recognized for its beneficial effects on the lipid profile; however, its clinical utility is often hampered by a common side effect: cutaneous flushing. This flushing is primarily mediated by the release of prostaglandin D2 (PGD2). Laropiprant was incorporated as a selective antagonist of the PGD2 receptor subtype 1 (DP1) to mitigate this niacin-induced flushing. Despite its approval in numerous countries, Tredaptive was withdrawn from the market following the results of the pivotal HPS2-THRIVE clinical trial, which failed to demonstrate a significant cardiovascular benefit when added to statin therapy and revealed an increased risk of serious non-fatal adverse events.

These application notes provide a detailed overview of the clinical trial protocols for **Tredaptive**, with a focus on the landmark Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE). The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular medicine.

#### **Mechanism of Action**



**Tredaptive**'s therapeutic approach was based on the complementary actions of its two active ingredients:

- Niacin (Nicotinic Acid): The lipid-modifying effects of niacin are not entirely understood. One
  of the primary mechanisms involves the inhibition of lipase in adipose tissue, which reduces
  the release of free fatty acids into the bloodstream.[1] This decrease in circulating free fatty
  acids leads to reduced triglyceride synthesis in the liver and a subsequent decrease in the
  production of very-low-density lipoprotein (VLDL) and LDL cholesterol.[1] Niacin also
  contributes to an increase in HDL cholesterol levels, although the precise pathway for this
  effect is still under investigation.[1]
- Laropiprant: The primary role of laropiprant was to counteract the flushing side effect of
  niacin. Niacin-induced flushing is caused by the synthesis and release of PGD2, which binds
  to DP1 receptors on vascular smooth muscle cells, leading to vasodilation.[2] Laropiprant is
  a selective antagonist of the DP1 receptor, thereby blocking the downstream signaling
  cascade that results in cutaneous flushing.[2][3]

## **Signaling Pathways**

The signaling pathways for niacin's lipid-modifying effects and laropiprant's anti-flushing action are distinct.

### **Niacin Signaling Pathway**



Click to download full resolution via product page



## **Laropiprant Signaling Pathway in Cutaneous Vasodilation**



Click to download full resolution via product page

## **Key Clinical Trial: HPS2-THRIVE**

The most definitive clinical trial for **Tredaptive** was the HPS2-THRIVE study. This large, randomized, placebo-controlled trial was designed to assess whether adding extended-release niacin/laropiprant to effective statin-based therapy would reduce the risk of major vascular events in a high-risk population.

#### **Experimental Workflow for HPS2-THRIVE**





Click to download full resolution via product page

## **Experimental Protocol: HPS2-THRIVE**

- 1. Study Objective:
- Primary Aim: To assess the effect of raising HDL cholesterol with extended-release
   niacin/laropiprant 2g versus a matching placebo on the time to the first major vascular event



in a large population of high-risk patients.[4]

- Secondary Aim: To evaluate the safety and tolerability of the combination therapy.
- 2. Patient Population:
- Inclusion Criteria: 25,673 patients aged 50-80 years with pre-existing atherosclerotic vascular disease.[4][5][6][7][8] A significant portion of the participants also had diabetes.[4]
- Exclusion Criteria: Patients for whom statin or niacin therapy was contraindicated or for whom more potent lipid-lowering treatments were deemed necessary.[9]
- 3. Study Design:
- A large-scale, multicenter, randomized, double-blind, placebo-controlled trial.
- The study was conducted in 240 clinics across six countries.
- Patients were followed for a median duration of 3.9 years.[5][7][8][10]
- 4. Treatment Protocol:
- Run-in Phase: All participants received standardized LDL-lowering therapy with simvastatin 40 mg daily, with the addition of ezetimibe 10 mg daily if required.[4][6][11]
- Randomization: Patients were randomly assigned to one of two treatment groups:
  - Treatment Group: Extended-release niacin 2g and laropiprant 40mg daily, in addition to their background statin therapy.
  - Control Group: Matching placebo daily, in addition to their background statin therapy.
- 5. Endpoints:
- Primary Efficacy Endpoint: The time to the first occurrence of a "major vascular event," defined as a composite of non-fatal myocardial infarction, coronary death, non-fatal or fatal stroke, or any arterial revascularization.[4][10]



- Primary Safety Endpoints: Assessment of serious adverse events, with a pre-specified focus on muscle and liver-related outcomes.[9]
- 6. Statistical Analysis:
- The primary analysis was a time-to-event analysis comparing the two treatment arms.
- The study was designed to have sufficient statistical power to detect a clinically meaningful reduction in major vascular events.

**Summary of Clinical Trial Data** 

**Efficacy Outcomes: HPS2-THRIVE** 

| Endpoint                         | Tredaptive +<br>Statin Group | Placebo +<br>Statin Group | Risk Ratio<br>(95% CI) | p-value |
|----------------------------------|------------------------------|---------------------------|------------------------|---------|
| Primary<br>Composite<br>Endpoint |                              |                           |                        |         |
| (Major Vascular<br>Events)       | 13.2% (n=1,696)              | 13.7% (n=1,758)           | 0.96 (0.90-1.03)       | 0.29    |

Data sourced from HPS2-THRIVE study results as presented at the American College of Cardiology Scientific Sessions.[10]

The results demonstrated that the addition of **Tredaptive** to statin therapy did not lead to a statistically significant reduction in the risk of major vascular events compared to statin therapy alone.[10]

#### **Safety Outcomes: HPS2-THRIVE**

The HPS2-THRIVE trial revealed a statistically significant increase in the incidence of several types of non-fatal serious adverse events in the **Tredaptive** group compared to the placebo group.[10]



| Adverse Event<br>Category                              | Tredaptive + Statin<br>Group | Placebo + Statin<br>Group | Significance |
|--------------------------------------------------------|------------------------------|---------------------------|--------------|
| Serious Non-fatal<br>Adverse Events                    | Increased Incidence          | Statistically Significant |              |
| Disturbances in<br>Diabetes Control                    | Increased Risk               | Statistically Significant |              |
| New Onset Diabetes                                     | Increased Risk               | Statistically Significant |              |
| Gastrointestinal<br>Events                             | Increased Risk               | Statistically Significant | <u>-</u>     |
| Musculoskeletal Events (including myopathy)            | Increased Risk               | Statistically Significant |              |
| Skin-related Events                                    | Increased Risk               | Statistically Significant | -            |
| Infections                                             | Increased Risk               | Statistically Significant | -            |
| Bleeding (including gastrointestinal and intracranial) | Increased Risk               | Statistically Significant |              |

Data compiled from HPS2-THRIVE study findings.[6][10]

## **Conclusion for Drug Development Professionals**

The clinical development and subsequent withdrawal of **Tredaptive** offer several critical lessons for the pharmaceutical industry. While the drug was successfully designed to address a well-known side effect of a lipid-modifying agent, the ultimate failure to demonstrate a clinical benefit in a large-scale outcomes trial underscores the importance of robust efficacy data. The HPS2-THRIVE study highlights that improvements in surrogate markers, such as HDL cholesterol levels, do not always translate into a reduction in cardiovascular events. Furthermore, the emergence of unexpected serious adverse events in a large patient population emphasizes the necessity of comprehensive and long-term safety assessments. The **Tredaptive** case serves as a significant case study in the challenges of developing



therapies for cardiovascular risk reduction, particularly in patient populations already receiving effective standard-of-care treatments like statins.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isrctn.com [isrctn.com]
- 3. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. ctsu.ox.ac.uk [ctsu.ox.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPS2-THRIVE: Treatment of HDL to Reduce the Incidence of Vascular Events Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 11. Prostaglandin D2 receptor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Tredaptive (Niacin/Laropiprant): Clinical Trial Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245522#clinical-trial-protocols-for-tredaptive]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com